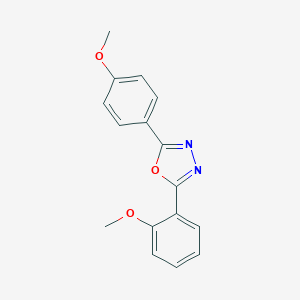
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. CPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, ion transport, and fluid secretion. By inhibiting carbonic anhydrase, 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide reduces the production of pro-inflammatory mediators and promotes the resolution of inflammation.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide also reduces the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the regulation of vascular tone and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations limit its use in certain experiments. 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide is also sensitive to light and air, which can affect its stability and purity.
Orientations Futures
Future research on 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could focus on its potential therapeutic applications in other disease conditions, such as cancer, neurodegenerative diseases, and infectious diseases. It could also explore the development of novel derivatives of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Furthermore, the mechanism of action of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide could be further elucidated to better understand its effects on cellular signaling pathways and gene expression.
Méthodes De Synthèse
The synthesis of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 3-pyridinemethanol with 5-chloro-2-propoxybenzenesulfonyl chloride, followed by the addition of ammonia and subsequent purification by recrystallization. This method has been optimized to produce high yields of 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide with good purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes 5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propriétés
Nom du produit |
5-chloro-2-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17ClN2O3S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
5-chloro-2-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-8-21-14-6-5-13(16)9-15(14)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |
Clé InChI |
CZTFIUZISBDXCU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267653.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B267659.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267660.png)

![N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide](/img/structure/B267662.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide](/img/structure/B267663.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B267666.png)
![N-(tert-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267667.png)
![4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267670.png)
![1-[3-(1-Naphthyl)acryloyl]azepane](/img/structure/B267671.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B267673.png)